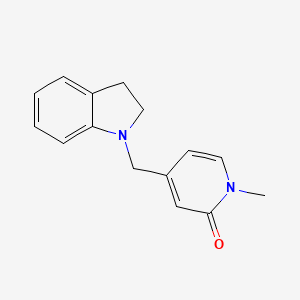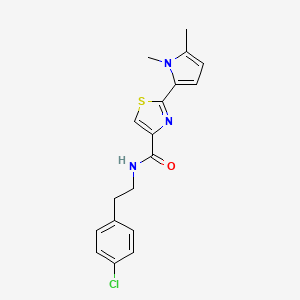![molecular formula C17H14FNO2S B7549036 N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide, also known as FN1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative of naphthalene, and its unique chemical structure has led to its investigation in a wide range of research areas, including neuroscience, cancer research, and drug discovery.
作用机制
The mechanism of action of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and other cellular targets. Specifically, this compound has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating the electrical activity of cells. This inhibition leads to a decrease in the firing rate of neurons, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on ion channels, this compound has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of certain enzymes involved in inflammation. Additionally, this compound has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide in lab experiments is its well-characterized chemical structure and synthesis method, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied in a variety of research areas, making it a valuable tool for investigating a wide range of biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems or require the use of lower concentrations.
未来方向
There are a number of potential future directions for research involving N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide. One area of interest is the development of novel drugs based on the structure of this compound, which may have improved potency and selectivity compared to the parent compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to new insights into the function of ion channels and other cellular targets. Finally, the use of this compound in animal models of disease may provide further insights into its potential therapeutic applications.
合成方法
The synthesis of N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide involves the reaction of 2-naphthylamine with 3-fluorobenzyl chloride in the presence of a base, followed by the addition of sulfuryl chloride to form the sulfonamide derivative. This method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using a variety of analytical techniques.
科学研究应用
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide has been investigated for its potential use in a wide range of scientific research applications. In neuroscience, this compound has been shown to have potent inhibitory effects on the activity of certain ion channels, making it a potential tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent. Additionally, this compound has been investigated as a potential lead compound for the development of new drugs targeting a variety of diseases.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-16-7-3-4-13(10-16)12-19-22(20,21)17-9-8-14-5-1-2-6-15(14)11-17/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRJPHOGEIPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)
